molecular formula C19H22Cl2N2OS B3035820 1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-11-0

1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol

Cat. No.: B3035820
CAS No.: 338422-11-0
M. Wt: 397.4 g/mol
InChI Key: YZLZJOIWXDURDK-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol is a chemical compound that features a piperazine ring substituted with chlorophenyl groups and a sulfanyl group

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamine precursors.

    Substitution reactions: The piperazine ring is then substituted with chlorophenyl groups using chlorophenyl halides under basic conditions.

    Introduction of the sulfanyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol involves its interaction with specific molecular targets. These targets may include receptors or enzymes involved in neurological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is also a piperazine derivative with chlorophenyl substitution, but it differs in its additional phenylethyl group.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a triazole ring and different substitution patterns, highlighting the diversity of piperazine derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer distinct pharmacological properties.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-chlorophenyl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2OS/c20-15-4-3-5-16(12-15)23-10-8-22(9-11-23)13-17(24)14-25-19-7-2-1-6-18(19)21/h1-7,12,17,24H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLZJOIWXDURDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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